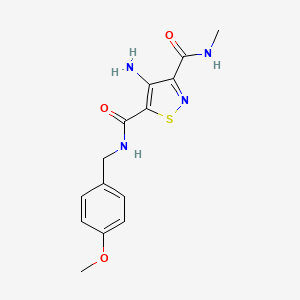

4-amino-N5-(4-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide

Description

Properties

IUPAC Name |

4-amino-5-N-[(4-methoxyphenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-16-13(19)11-10(15)12(22-18-11)14(20)17-7-8-3-5-9(21-2)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRJXBHXFXAHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-(4-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.

Introduction of Amino and Methyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through alkylation reactions using methylating agents like methyl iodide.

Attachment of the 4-Methoxybenzyl Group: This step involves the reaction of the intermediate compound with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxybenzyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the isothiazole ring or the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxybenzyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N5-(4-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets, making it a promising candidate for the development of new pharmaceuticals.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it a versatile building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N5-(4-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-amino-N5-(4-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural Analogs in the Isothiazole Dicarboxamide Series

2.1.1 4-amino-N5-(2-furanylmethyl)-N5-[1-(4-hydroxyphenyl)-2-[[(4-methoxyphenyl)methyl]amino-2-oxoethyl]isothiazole-3,5-dicarboxamide (CAS 1032654-11-7)

- Substituents : N5 is modified with a 2-furanylmethyl group and a complex aryl-alkyl chain.

- This may affect membrane permeability and metabolic stability .

- Activity : While specific data is unavailable, furan-containing analogs are often explored for anti-inflammatory or antimicrobial activity due to their electron-rich heterocycle.

2.1.2 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide

- Substituents : N5 incorporates a morpholinyl ethyl group, which is highly polar and capable of hydrogen bonding.

- Key Differences : The morpholine ring significantly increases solubility in aqueous media compared to the 4-methoxybenzyl group. However, this may reduce blood-brain barrier penetration, limiting central nervous system applications .

Functional Analogs in Other Heterocyclic Series

2.2.1 Isoxazole Dicarboxamides (e.g., N5-benzyl-3-(phenylthiomethyl)-N4-propylisoxazole-4,5-dicarboxamide)

- Structure : Replaces the isothiazole core with an isoxazole ring.

- Key Differences : Isoxazoles are more electron-deficient than isothiazoles, altering reactivity and binding affinity. The phenylthiomethyl group at position 3 introduces sulfur-based hydrophobicity, which may enhance membrane association but increase metabolic oxidation risks .

2.2.2 Dihydropyridine Dicarboxamides (F-27 and Cl-33)

- Structure : Features a dihydropyridine core with fluorinated and chlorinated benzyl groups.

- Activity : These compounds exhibit anti-tubercular activity, with Cl-33 showing higher potency than F-27 due to the electron-withdrawing chloro substituent enhancing target binding .

Table 1: Comparative Analysis of Key Compounds

*Calculated based on structural formula.

Research Findings and Trends

- Substituent Effects : The 4-methoxybenzyl group in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, morpholine or furan derivatives prioritize solubility at the expense of tissue penetration .

- Heterocycle Impact : Isoxazoles and dihydropyridines exhibit distinct electronic profiles compared to isothiazoles, influencing their interaction with charged or hydrophobic enzyme pockets .

- Biological Implications : The target compound’s methyl and methoxybenzyl groups may confer metabolic stability by resisting oxidative degradation, a common issue with sulfur-containing heterocycles .

Biological Activity

4-amino-N5-(4-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the isothiazole family, characterized by a five-membered heterocyclic ring containing sulfur. Its structure can be depicted as follows:

- Chemical Formula : C12H14N4O4S

- Molecular Weight : 302.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular components. Isothiazole derivatives are known for their ability to inhibit key enzymes and interfere with cellular metabolism. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells.

- Reactive Electrophiles : The electrophilic nature of the isothiazole ring allows it to react with nucleophilic sites in proteins, leading to enzyme inhibition and cellular apoptosis.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. A study on methoxybenzoyl-thiazoles indicated that modifications to the thiazole structure enhanced antiproliferative effects against melanoma and prostate cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| SMART-1 | Melanoma | 0.5 |

| SMART-2 | Prostate | 0.7 |

| This compound | TBD | TBD |

Antimicrobial Activity

Isothiazoles are recognized for their antimicrobial properties. Preliminary studies indicate that this compound could inhibit the growth of various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 30 |

Case Studies

-

Cancer Cell Line Study :

A study evaluating the effects of various isothiazole derivatives on cancer cell lines found that those with methoxy substitutions showed enhanced cytotoxicity. The compound was tested against A549 lung cancer cells, demonstrating a significant reduction in cell viability at concentrations above 1 µM. -

Antimicrobial Efficacy :

In a comparative study on antimicrobial agents, this compound was tested against standard strains of bacteria and fungi. Results showed that it inhibited the growth of E. coli and S. aureus effectively, comparable to established antibiotics.

Toxicity Profile

While promising in terms of biological activity, toxicity assessments are crucial for evaluating the safety profile of this compound:

- Acute Toxicity : Initial studies indicate moderate toxicity levels in animal models.

- Chronic Exposure : Long-term exposure studies are needed to ascertain potential carcinogenic effects or chronic health impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.